molecular formula C9H15NO3 B1322027 (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate CAS No. 275388-05-1

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate

Cat. No.: B1322027
CAS No.: 275388-05-1
M. Wt: 185.22 g/mol
InChI Key: LFPILXPLMVYREQ-ZETCQYMHSA-N
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Description

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxybutynyl moiety, and a carbamate functional group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne precursor. One common method includes the use of a palladium-catalyzed coupling reaction, where the alkyne is introduced to the carbamate under mild conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic systems. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of various substituted carbamates or amines.

Scientific Research Applications

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. The hydroxybutynyl moiety plays a crucial role in its binding affinity and specificity, while the carbamate group can form stable covalent bonds with nucleophilic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    ®-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate: The enantiomer of the (S) compound, with similar chemical properties but different biological activity.

    N-(1-hydroxybut-3-yn-2-yl)-4-methoxy-2-methylbenzenesulfonamide: A structurally related compound with different functional groups and applications.

    2,2-difluoro-3-[(1-hydroxybut-3-yn-2-yl)amino]propanoic acid: Another compound with a hydroxybutynyl moiety, used in different chemical contexts.

Uniqueness

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxybutynyl and a carbamate group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxybut-3-yn-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPILXPLMVYREQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620972
Record name tert-Butyl [(2S)-1-hydroxybut-3-yn-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275388-05-1
Record name tert-Butyl [(2S)-1-hydroxybut-3-yn-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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